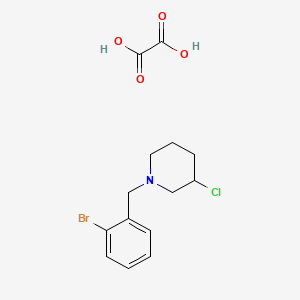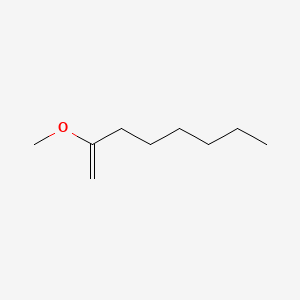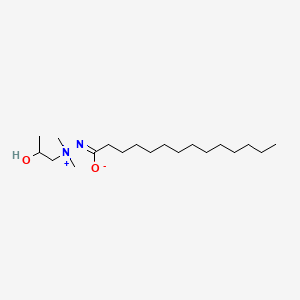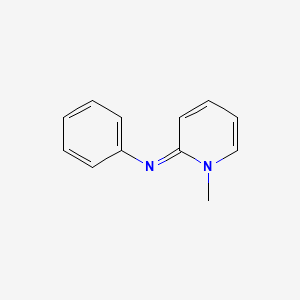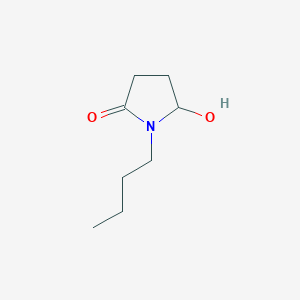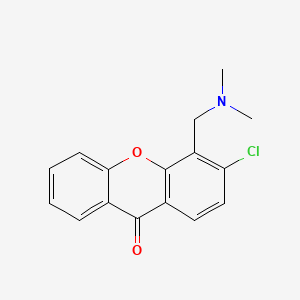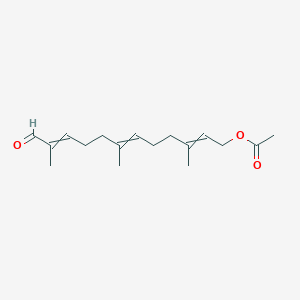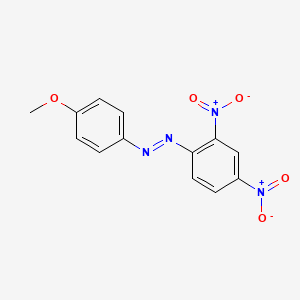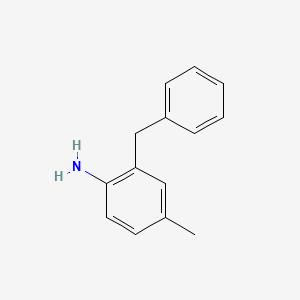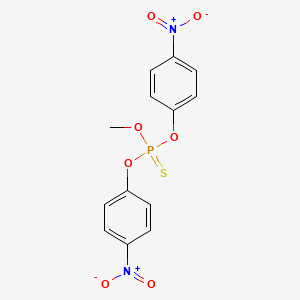
Platynecine 7,9-cinnamate diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platynecine 7,9-cinnamate diester is a compound belonging to the class of pyrrolizidine alkaloids. These compounds are known for their complex structures and diverse biological activities. This compound is characterized by the presence of a platynecine base esterified with cinnamic acid at the 7 and 9 positions. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Platynecine 7,9-cinnamate diester typically involves the esterification of platynecine with cinnamic acid. This can be achieved through various methods, including:
Direct Esterification: This involves the reaction of platynecine with cinnamic acid in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion.
Steglich Esterification: This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification reaction at room temperature.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve regioselective esterification under milder conditions.
Análisis De Reacciones Químicas
Types of Reactions: Platynecine 7,9-cinnamate diester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield platynecine and cinnamic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamate moiety, leading to the formation of cinnamate derivatives.
Reduction: Reduction of the cinnamate double bond can yield dihydrocinnamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cinnamate double bond.
Major Products:
Hydrolysis: Platynecine and cinnamic acid.
Oxidation: Cinnamate derivatives such as cinnamic aldehyde and cinnamic acid.
Reduction: Dihydrocinnamate derivatives.
Aplicaciones Científicas De Investigación
Platynecine 7,9-cinnamate diester has a wide range of applications in scientific research:
Chemistry: The compound is used as a model substrate in studies of esterification and hydrolysis reactions.
Biology: It serves as a tool to study the metabolism and toxicity of pyrrolizidine alkaloids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is investigated for its potential use in the synthesis of biobased materials and as a precursor for the production of fine chemicals.
Mecanismo De Acción
The biological activity of Platynecine 7,9-cinnamate diester is primarily attributed to its ability to interact with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to cytotoxic effects. The cinnamate moiety is known to inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the platynecine base can undergo metabolic activation to form reactive intermediates that contribute to its biological activity.
Comparación Con Compuestos Similares
Platynecine 7,9-cinnamate diester can be compared with other pyrrolizidine alkaloids such as:
Retronecine: Similar in structure but lacks the cinnamate esterification.
Otonecine: Contains a different esterification pattern and exhibits distinct biological activities.
Heliotrine: Another pyrrolizidine alkaloid with different ester groups.
Uniqueness: The presence of the cinnamate ester groups at the 7 and 9 positions of platynecine imparts unique chemical reactivity and biological activity to this compound, distinguishing it from other pyrrolizidine alkaloids.
Propiedades
Número CAS |
39818-16-1 |
|---|---|
Fórmula molecular |
C26H27NO4 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
[(1S,7R,8R)-7-[(E)-3-phenylprop-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H27NO4/c28-24(13-11-20-7-3-1-4-8-20)30-19-22-15-17-27-18-16-23(26(22)27)31-25(29)14-12-21-9-5-2-6-10-21/h1-14,22-23,26H,15-19H2/b13-11+,14-12+/t22-,23-,26-/m1/s1 |
Clave InChI |
IXWYFCPBLJYHAU-HANHJLQTSA-N |
SMILES isomérico |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)/C=C/C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1CN2CCC(C2C1COC(=O)C=CC3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




